4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE
Description
4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
4-(quinolin-8-ylsulfanylmethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18-11-14(15-7-1-2-8-16(15)21-18)12-23-17-9-3-5-13-6-4-10-20-19(13)17/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUWZPYSCVGIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step reactions starting from quinoline derivatives. Common synthetic routes include:
Activated Alkyne-Based Reactions: This method involves the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of a catalyst like PPh3.
Pd-Catalyzed Buchwald–Hartwig Amination: This reaction uses palladium catalysts to form carbon-nitrogen bonds, which are crucial in the synthesis of quinoline derivatives.
Intramolecular Houben–Hoesch Reaction: This method involves the cyclization of o-alkynoylanilines to form the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Comparison with Similar Compounds
Quinoline: A basic structure with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Aminoquinoline: Used in the synthesis of antimalarial drugs.
Uniqueness: 4-[(QUINOLIN-8-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE stands out due to its unique sulfur-containing side chain, which may enhance its biological activity and specificity compared to other quinoline derivatives .
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